P505-15 - 1370261-96-3

P505-15

Catalog Number: EVT-253607
CAS Number: 1370261-96-3
Molecular Formula: C19H23N9O
Molecular Weight: 393.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

P505-15, chemically known as P505-15, is a novel, highly selective, and orally bioavailable small-molecule inhibitor of spleen tyrosine kinase (SYK). [, , , , ] It has demonstrated significant potential as a research tool for investigating SYK-dependent signaling pathways and their roles in various cellular processes, including immune responses and cancer cell proliferation. [, , , ] P505-15 exhibits at least 80-fold greater affinity for SYK compared to other kinases, making it a highly valuable tool for dissecting the specific contributions of SYK activity in complex biological systems. []

Mechanism of Action

P505-15 functions as a potent and selective ATP-competitive inhibitor of SYK, effectively blocking its kinase activity. [, , , ] By inhibiting SYK, P505-15 disrupts downstream signaling cascades initiated by the B-cell receptor (BCR) and Fcε receptor 1 (FcεRI). [, , ] This inhibition leads to the suppression of various cellular processes, including B-cell activation, proliferation, migration, and cytokine production. [, , , , ] In the context of cancer research, P505-15 has demonstrated efficacy in blocking the proliferation of B-cell malignancies, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL), by interfering with BCR-mediated survival signals. [, , ] Furthermore, P505-15 has shown promising results in preclinical models of rheumatoid arthritis by suppressing immune function and alleviating inflammation. [, ] Specifically, P505-15 reduces arthritis score, cartilage destruction, macrophage infiltration, and circulating levels of pro-inflammatory cytokines. [] In microglia, P505-15 prevents neuronal loss by reducing their phagocytosis of synapses and neurons. []

Applications
  • B-cell malignancies: P505-15 exhibits potent anti-tumor activity against various B-cell malignancies, including NHL and CLL, both in vitro and in vivo. [, , , , ] It disrupts BCR signaling, leading to decreased cell viability, increased apoptosis, and reduced tumor growth. [, , ] Importantly, P505-15 demonstrates synergy with other chemotherapeutic agents like fludarabine, enhancing their efficacy at lower concentrations. [, ]
  • Rheumatoid arthritis: Preclinical studies highlight the efficacy of P505-15 in rodent models of rheumatoid arthritis, showcasing its potential as a novel therapeutic strategy for this autoimmune disease. [, , ] P505-15 effectively suppresses leukocyte immune function and reduces inflammation, resulting in improved clinical scores and reduced joint damage. [, ]
  • Other inflammatory diseases: Given its potent immunomodulatory effects, research has explored the therapeutic potential of P505-15 in other inflammatory diseases. [] For example, P505-15 has shown promise in preclinical models of abdominal aortic aneurysm, where it attenuates the inflammatory response by inhibiting SYK in immune cells. []
  • Microglia-mediated neurodegeneration: P505-15 has been shown to protect neurons from microglia-mediated loss in culture models of neurodegeneration. [] By inhibiting SYK, P505-15 reduces microglial phagocytosis of neurons and synapses, offering a potential therapeutic avenue for neurodegenerative diseases. []
  • Investigating SYK function: Due to its high selectivity for SYK, P505-15 is an invaluable tool for dissecting the role of SYK in various cellular processes. [, ] For instance, researchers have utilized P505-15 to elucidate the contribution of SYK in BCR signaling, inflammatory responses, and even in the context of malaria parasite infection. [, , , ]
Future Directions
  • Clinical development: While initial clinical trials have been conducted, further exploration of P505-15 in clinical settings is warranted to validate its safety and efficacy in human patients with B-cell malignancies, rheumatoid arthritis, and other inflammatory diseases. [, , ]
  • Combination therapies: Investigating the synergistic potential of P505-15 with other therapeutic agents, such as BCL-2 inhibitors in B-cell malignancies or JAK inhibitors in autoimmune diseases, could lead to more effective treatment strategies. []
  • Biomarker development: Identifying biomarkers that can predict response to P505-15 therapy would be crucial for personalizing treatment and improving patient outcomes. [] For example, BCR surface density could be a potential biomarker for GCB-DLBCL. []
  • Understanding resistance mechanisms: Further research is needed to understand the mechanisms underlying resistance to SYK inhibitors like P505-15, such as activation of the RAS/MAPK signaling pathway in AML, and to develop strategies to overcome such resistance. []
  • Exploring new applications: Given the involvement of SYK in diverse cellular processes, investigating the potential of P505-15 in other diseases where SYK signaling plays a role, such as allergic diseases and other autoimmune disorders, could uncover novel therapeutic avenues. []

Fostamatinib disodium (R788)

    • Compound Description: This compound is another name for P505-15, often used in publications describing its development and characteristics [, , , , , , ].

    P142-76

    • Compound Description: P142-76 is a highly selective SYK inhibitor, showing efficacy in disrupting BCR-derived survival and cell migration-related responses in CLL cells [].
    • Relevance: Like P505-15, P142-76 exhibits high selectivity for SYK, marking both compounds as potentially promising agents for clinical development in CLL and other B-cell malignancies [].

    P420-89

    • Compound Description: P420-89 is a multi-kinase inhibitor that targets various kinases within the BCR signaling pathway, including JAK1, 2, and 3 []. It demonstrates activity against Syk, inhibiting BCR-induced Syk auto-phosphorylation and downstream signaling events [].

    P459-72

    • Compound Description: P459-72 is characterized as a highly Syk-specific inhibitor []. Similar to P505-15, it effectively inhibits BCR-induced Syk auto-phosphorylation and subsequent downstream signaling events in non-Hodgkin’s lymphoma B cell lines [].
    • Relevance: Both P459-72 and P505-15 exhibit potent and selective inhibition of SYK, suggesting a potential therapeutic strategy for treating non-Hodgkin's lymphoma by targeting this kinase [].

    P528-85

    • Compound Description: P528-85 is structurally similar to P505-15 but demonstrates significantly lower Syk inhibitory activity []. Unlike P505-15, P528-85 does not affect the proliferation and survival of B cell lines [].
    • Relevance: The comparison with P528-85 highlights the importance of the specific structural features of P505-15 for its potent Syk inhibitory activity and its effect on B cell lines [].

    Entospletinib (GS-9973)

    • Compound Description: Entospletinib (GS-9973) is an orally bioavailable, selective SYK inhibitor currently undergoing Phase I/II clinical trials for AML treatment []. It demonstrates promising results in targeting SYK, a crucial regulator of FLT3 signaling in AML [].

    TAK-659

    • Compound Description: TAK-659 is another orally bioavailable SYK inhibitor under investigation in Phase I/II clinical trials for AML [].
    • Relevance: Similar to P505-15 and entospletinib, TAK-659 exemplifies the growing interest in SYK inhibitors as potential therapeutics for AML, highlighting SYK as a crucial target in this disease [].

    Ibrutinib

    • Compound Description: Ibrutinib is a BTK inhibitor clinically effective against various B-cell lymphomas, including ABC-DLBCL [, , ]. It disrupts BCR signaling, a pathway also targeted by SYK inhibitors like P505-15 [, , ].
    • Relevance: While targeting a different kinase within the BCR signaling pathway, ibrutinib's clinical success in B-cell lymphoma highlights the therapeutic potential of targeting this pathway, further supporting the rationale for developing SYK inhibitors like P505-15 [, , ].

    Idelalisib

    • Compound Description: Idelalisib is a clinically tested, FDA-approved inhibitor of the PI3K p110d isoform []. It shows toxicity in GCB-DLBCL cell lines, particularly those with high BCR surface density [].
    • Relevance: Although targeting a different component of the BCR signaling pathway, idelalisib's activity in GCB-DLBCL, particularly in cells reliant on tonic BCR signaling, reinforces the therapeutic potential of targeting this pathway, further supporting the development of SYK inhibitors like P505-15 [].

    ND-2158

    • Compound Description: ND-2158 is a highly potent and selective IRAK4 inhibitor []. It demonstrates efficacy in blocking inflammatory signaling in immune cells and in vivo models of autoimmune disease []. While ND-2158 effectively reduces the proliferation of ABC-DLBCL cell lines with MyD88 mutations, it does not affect cell viability in cell lines lacking this mutation, such as the germinal center-like DLBCL cell line BJAB [].
    • Relevance: While ND-2158 targets IRAK4, its synergistic effects with BCR signaling inhibitors, including SYK inhibitors, in ABC-DLBCL highlight the potential of combination therapies targeting both pathways in this disease []. This finding indirectly supports the relevance of P505-15 as a potential component of such combination therapies.

    R406

    • Compound Description: R406 is a novel, specific spleen tyrosine kinase inhibitor [].
    • Relevance: Similar to P505-15, R406 demonstrates high synergistic combination activity with artemisinins against P. falciparum [].

    Imatinib

    • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML) [].
    • Relevance: Similar to P505-15 and R406, Imatinib demonstrates high synergistic combination activity with artemisinins against P. falciparum [].

    Properties

    CAS Number

    1370261-96-3

    Product Name

    2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

    IUPAC Name

    2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

    Molecular Formula

    C19H23N9O

    Molecular Weight

    393.5

    InChI

    InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1

    InChI Key

    TXGKRVFSSHPBAJ-JKSUJKDBSA-N

    SMILES

    C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N

    Synonyms

    P505-15;PRT062607;PRT2607

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.